D-Xylose-1-13C

Catalog No.
S783840
CAS No.
70849-21-7
M.F
C5H10O5
M. Wt
151.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Xylose-1-13C

CAS Number

70849-21-7

Product Name

D-Xylose-1-13C

IUPAC Name

(3R,4S,5R)-(213C)oxane-2,3,4,5-tetrol

Molecular Formula

C5H10O5

Molecular Weight

151.12 g/mol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i5+1

InChI Key

SRBFZHDQGSBBOR-KOPVYNEGSA-N

SMILES

C1C(C(C(C(O1)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([13CH](O1)O)O)O)O

Applications in Metabolomics

Metabolomics is the study of small molecules, or metabolites, within a cell, tissue, or organism. D-Xylose-1-13C can be used in metabolomic studies to:

  • Trace metabolic pathways: By feeding cells or organisms D-Xylose-1-13C, researchers can track its incorporation into various metabolites using techniques like mass spectrometry. This allows them to map out the pathways involved in xylose metabolism. [Source: National Institutes of Health, ]
  • Study metabolic flux: By measuring the abundance of D-Xylose-1-13C-labeled metabolites at different time points, researchers can gain insights into the rates of specific reactions within metabolic pathways. This helps them understand how cellular metabolism responds to various stimuli or conditions. [Source: National Institutes of Health, ]
  • Identify and quantify metabolites: D-Xylose-1-13C can serve as an internal standard in mass spectrometry experiments, allowing for the accurate identification and quantification of other metabolites. The unique isotopic signature of D-Xylose-1-13C helps to distinguish it from other molecules with similar masses. [Source: Agilent Technologies, ]

D-Xylose-1-13C is a stable isotope-labeled form of D-xylose, a pentose monosaccharide with the molecular formula C5H10O5. The incorporation of the carbon-13 isotope at the first carbon atom allows for enhanced tracking and analysis in various biochemical and metabolic studies. D-Xylose itself is a naturally occurring sugar found in many plants and is significant in carbohydrate metabolism, serving as a precursor for various biochemical pathways.

The mechanism of action of D-Xylose-1-13C depends on the specific research context. In metabolic studies, it serves as a tracer molecule, allowing scientists to follow its path through cellular processes []. In studies of glycosylation, it can reveal details about the formation of glycosidic bonds [].

  • Wear gloves, eye protection, and a lab coat when handling.
  • Avoid inhalation, ingestion, and contact with skin and eyes.
  • Follow proper disposal procedures according to local regulations.
, primarily involving its conversion to other sugars and derivatives through enzymatic processes. One notable reaction is its isomerization to xylulose, catalyzed by xylose isomerase. This reaction is crucial in metabolic pathways, particularly in the context of carbohydrate metabolism and energy production. Additionally, D-Xylose can undergo dehydration to form furfural under acidic conditions, which is an important reaction in biomass conversion processes .

D-Xylose-1-13C exhibits biological activity relevant to human health and nutrition. It is utilized as a diagnostic tool to assess intestinal absorption capabilities, particularly in conditions like malabsorption syndromes. In metabolic studies, the labeled compound aids researchers in tracing metabolic pathways and understanding carbohydrate utilization in various organisms. Its role as a substrate for fermentation processes also highlights its significance in microbiology and biochemistry .

The synthesis of D-Xylose-1-13C can be achieved through various methods, including:

  • Chemical Synthesis: This involves the chemical modification of D-xylose using labeled carbon sources.
  • Biotechnological Methods: Microbial fermentation processes can be employed to produce D-Xylose-1-13C from biomass sources enriched with carbon-13.
  • Enzymatic Processes: Enzymes such as xylose isomerase can facilitate the conversion of unlabeled D-xylose into its isotopically labeled form under controlled conditions.

These methods allow for the efficient production of D-Xylose-1-13C for research and industrial applications.

D-Xylose-1-13C has several applications across various fields:

  • Metabolic Studies: Used as a tracer in metabolic flux analysis to study carbohydrate metabolism.
  • Diagnostic Tool: Employed in clinical settings to evaluate intestinal absorption efficiency.
  • Food Industry: Acts as a sweetener and ingredient in food formulations, particularly for diabetic products.
  • Research: Utilized in studies examining the Maillard reaction and other biochemical interactions involving sugars .

Interaction studies involving D-Xylose-1-13C focus on its behavior in metabolic pathways and its interactions with enzymes and microbial systems. Research indicates that it plays a significant role in fermentation processes, where it can be metabolized by various microorganisms to produce biofuels and other valuable chemicals. The use of isotopically labeled compounds like D-Xylose-1-13C allows scientists to track these interactions more precisely, providing insights into metabolic efficiency and product yields .

D-Xylose-1-13C belongs to a class of pentose sugars that share structural similarities but differ in their isotopic composition or functional groups. Here are some similar compounds:

CompoundMolecular FormulaUnique Features
D-RiboseC5H10O5Important for RNA synthesis; involved in energy metabolism (ATP)
L-ArabinoseC5H10O5Found in plant cell walls; different configuration at carbon 2
D-XyluloseC5H10O5Isomer of D-xylulose; plays a role in the pentose phosphate pathway

D-Xylose-1-13C's uniqueness lies in its specific isotopic labeling at the first carbon atom, which allows for precise tracking in metabolic studies, differentiating it from its non-labeled counterparts.

XLogP3

-2.5

Dates

Modify: 2023-08-15

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